Treprostinil palmitil

Descripción general

Descripción

Treprostinil palmitil es un profármaco de treprostinil, un vasodilatador de la prostaciclina ampliamente utilizado para el tratamiento de la hipertensión arterial pulmonar. This compound está diseñado para proporcionar una liberación sostenida de treprostinil en los pulmones, lo que podría permitir un régimen de dosificación una vez al día y dosis toleradas significativamente más altas en comparación con las formulaciones de treprostinil disponibles actualmente .

Métodos De Preparación

Treprostinil palmitil se sintetiza mediante la esterificación de treprostinil con ácido palmítico. La ruta sintética implica la reacción de treprostinil con cloruro de palmitoilo en presencia de una base como la piridina o la trietilamina. La reacción generalmente se lleva a cabo en condiciones anhidras para evitar la hidrólisis del enlace éster .

Los métodos de producción industrial implican el uso de reactores a gran escala y estrictas medidas de control de calidad para garantizar la pureza y la estabilidad del producto final. El proceso incluye pasos como la purificación por recristalización o cromatografía y pruebas rigurosas de impurezas y productos de degradación .

Análisis De Reacciones Químicas

Hydrolysis of Treprostinil Palmitil to Treprostinil

Once this compound deposits in the lungs, endogenous lung enzymes hydrolyze the ester bond, generating one molecule of treprostinil from each molecule of this compound . Lipoprotein lipase (LPL) has greater activity than other tested lung enzymes . The rate-limiting step is likely the accessibility of this compound and not the enzyme activity .

2.1. Kinetics of Enzymatic this compound Conversion

To characterize the kinetics of enzymatic this compound conversion, recombinant human LPL was incubated with this compound at varying concentrations . For each experiment, the rate of treprostinil formation represents the rate of enzymatic this compound conversion . A kinetic profile with an approximately linear initial conversion of this compound that later reached a plateau was observed .

With 100 ng/mL LPL (or 1.9 nM LPL), the initial this compound conversion rate increased by 11-fold when the this compound concentration was increased from 0.1 to 1 µM (10-fold) . In this in vitro experiment, the this compound conversion rate increased proportionately with this compound concentration, indicating that LPL was not rate-limiting at this LPL:TP molar ratio .

2.2. Role of Lipoprotein Lipase

LPL is the most likely enzyme responsible for hydrolyzing the ester bond in this compound . LPL is a plasma enzyme essential for the hydrolysis of triglyceride in chylomicrons and very low-density lipoproteins . this compound may also be easily accommodated within LPL’s active site .

Transesterification of this compound

Transesterification of this compound to treprostinil ethyl (TE), an ethyl ester derivative can occur . The use of a more sterically hindered alcohol, such as the secondary alcohol IPA, results in a diminished transesterification of this compound and improved chemical stability .

Aplicaciones Científicas De Investigación

Treprostinil palmitil tiene varias aplicaciones de investigación científica, que incluyen:

Química: this compound se utiliza como compuesto modelo para estudiar reacciones de esterificación y la estabilidad de los enlaces éster en diversas condiciones.

Biología: En la investigación biológica, this compound se utiliza para investigar la farmacocinética y farmacodinamia de los profármacos y sus propiedades de liberación sostenida.

Medicina: this compound se utiliza principalmente en el tratamiento de la hipertensión arterial pulmonar. Sus propiedades de liberación sostenida lo convierten en una herramienta valiosa para estudiar los sistemas de administración de fármacos a largo plazo.

Industria: En la industria farmacéutica, this compound se utiliza en el desarrollo de aerosoles de inhalación y otros sistemas de administración de fármacos para enfermedades pulmonares

Mecanismo De Acción

Treprostinil palmitil ejerce sus efectos liberando treprostinil, que es un potente vasodilatador. Treprostinil actúa sobre los receptores de prostaciclina en los lechos vasculares arteriales pulmonares y sistémicos, lo que lleva a la vasodilatación e inhibición de la agregación plaquetaria. Esto da como resultado una reducción de la presión arterial pulmonar, una mejora en el transporte de oxígeno sistémico y un aumento del gasto cardíaco .

Los objetivos moleculares de treprostinil incluyen los receptores de prostaciclina (receptores IP) y las vías implicadas en la vasodilatación y la inhibición plaquetaria. Treprostinil también afecta la vía del monofosfato de adenosina cíclico (AMPc), lo que lleva a la relajación de las células musculares lisas vasculares .

Comparación Con Compuestos Similares

Treprostinil palmitil es único en comparación con otros compuestos similares debido a sus propiedades de liberación sostenida y dosis toleradas más altas. Los compuestos similares incluyen:

Epoprostenol: Una prostaciclina sintética con una vida media corta, que requiere infusión continua.

Iloprost: Otro análogo de la prostaciclina utilizado para la hipertensión arterial pulmonar, disponible en forma inhalada e intravenosa.

Selexipag: Un agonista oral del receptor de prostaciclina con una vida media más larga que el epoprostenol

This compound destaca por su capacidad para proporcionar una liberación sostenida de treprostinil, lo que reduce la frecuencia de dosificación y potencialmente mejora el cumplimiento del paciente .

Actividad Biológica

Treprostinil palmitil (TP) is a prodrug of treprostinil, a synthetic analog of prostacyclin, which is primarily used for the treatment of pulmonary arterial hypertension (PAH) and pulmonary hypertension associated with interstitial lung disease (PH-ILD). The biological activity of TP is characterized by its conversion to treprostinil in the lungs, leading to vasodilation and improved blood flow. This article explores the pharmacological properties, safety, efficacy, and clinical research findings related to TP.

Treprostinil acts on prostanoid receptors (EP2, EP4, and DP1) located on smooth muscle cells, activating adenylate cyclase which increases cyclic adenosine monophosphate (cAMP) levels. This results in reduced intracellular calcium concentrations and subsequent vasodilation . TP, as an ester prodrug, does not interact directly with these receptors but is hydrolyzed slowly in the lungs to release treprostinil over an extended period .

Pharmacokinetics

The pharmacokinetics of TP have been extensively studied. Key findings include:

- Elimination Half-Life : After a single dose of TPIP (this compound inhalation powder), the elimination half-life was reported between 8.67 to 11.6 hours .

- Dose Proportionality : The exposure to treprostinil was found to be dose proportional, with significant pharmacokinetic parameters such as and AUC demonstrating linearity across various doses .

- Steady-State Concentrations : At steady state (TPIP 225 µg), ranged from 193 to 228 pg/mL, with a corresponding AUC of 1680 to 1820 pg·h/mL .

Safety and Tolerability

Clinical trials have shown that TPIP is generally well tolerated. In a Phase 1 study involving healthy volunteers:

- Adverse Events : Treatment-emergent adverse events (TEAEs) were observed in 70.8% of TPIP-treated participants during the single-dose phase, with cough being the most prevalent (45.8%) followed by dizziness (29.2%) .

- Dose Titration : Participants who underwent dose titration experienced fewer TEAEs compared to those receiving a fixed high dose at initiation .

Case Studies and Clinical Trials

- Phase 2b Study : A randomized double-blind study evaluated the efficacy of TPIP in patients with PAH. Results indicated a modest improvement in six-minute walk distance (6MWD), with a median increase of 20 meters compared to placebo .

- Pulmonary Hypertension Due to ILD : Another multicenter trial demonstrated that patients receiving nebulized treprostinil had significant improvements in clinical outcomes including a median increase of 31.12 meters in 6MWD at week 16 .

- Long-Term Efficacy : Open-label studies indicated sustained increases in 6MWD and reductions in exacerbations of underlying lung disease over a follow-up period of up to 52 weeks .

Comparative Analysis

The following table summarizes key pharmacokinetic and safety data from various studies on TP and its formulations:

| Parameter | This compound (TP) | Treprostinil Inhalation | Treprostinil Injection |

|---|---|---|---|

| Elimination Half-Life | 8.67 - 11.6 hours | ~0.49 hours | ~4 hours |

| 193 - 228 pg/mL | ~958 pg/mL | Varies | |

| AUC | 1680 - 1820 pg·h/mL | ~872 ng·h/ml | Varies |

| Common TEAEs | Cough, Dizziness | Cough | Headache |

Propiedades

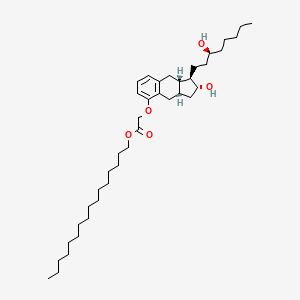

IUPAC Name |

hexadecyl 2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H66O5/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-19-26-43-39(42)30-44-38-23-20-21-31-27-35-32(28-36(31)38)29-37(41)34(35)25-24-33(40)22-18-6-4-2/h20-21,23,32-35,37,40-41H,3-19,22,24-30H2,1-2H3/t32-,33-,34+,35-,37+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKCXRVJBBLBSX-HDMCCQRMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)COC1=CC=CC2=C1CC3CC(C(C3C2)CCC(CCCCC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC(=O)COC1=CC=CC2=C1C[C@H]3C[C@H]([C@@H]([C@H]3C2)CC[C@H](CCCCC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H66O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706528-83-7 | |

| Record name | Treprostinil palmitil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1706528837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TREPROSTINIL PALMITIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GJK87S89F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.